molecular formula C13H19N3O3S B2741640 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide CAS No. 2034482-97-6

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide

Cat. No.: B2741640
CAS No.: 2034482-97-6
M. Wt: 297.37
InChI Key: GXCVLKSEQWZFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide” is a compound with unique physical and chemical properties. It is classified into structural class III and does not occur naturally in food .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. The compound does not possess any chiral centres and no geometric isomerism is possible . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

This compound is an off-white powder with a sweet aroma . It has a solubility of 0.15 mM in citric acid buffer at pH 4.0 and 0.16 mM in citric acid buffer at pH 2.8 . It is slightly soluble in ethanol . The compound has a molecular weight of 354.42 .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • The 1,3,4-thiadiazole core, similar to the one in the specified compound, demonstrates significant biological activity. Schiff bases derived from this core have been shown to possess DNA protective abilities and strong antimicrobial activity against certain bacteria, as well as cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231 (Gür et al., 2020).

Photodynamic Therapy Applications

  • Compounds with a 1,3,4-thiadiazole structure have been utilized in the development of photosensitizers for photodynamic therapy, particularly in the treatment of cancer. Their properties, like high singlet oxygen quantum yield, make them suitable for Type II mechanisms in such therapies (Pişkin et al., 2020).

Polymer Blend Compatibility

  • The dibutyltin oxide, which reacts with compounds including the thiadiazole derivatives, has been used to compatibilize immiscible polymer blends, indicating a potential application in materials science (Lacroix et al., 1996).

Agricultural Applications

  • Thiadiazole derivatives have been synthesized for use as pest regulators in agriculture, with some showing promising insecticidal activities against various pests (Wang et al., 2011).

Charge-Transfer Chromophores

  • Compounds with benzo[c][1,2,5]thiadiazole units have been explored for their potential as strong charge-transfer chromophores, which can be relevant in the field of optoelectronics (Chen et al., 2011).

Anticancer Research

  • Derivatives containing the thiadiazole scaffold have been studied for their anticancer properties, with some demonstrating significant efficacy against various human cancer cell lines (Tiwari et al., 2017).

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-9(2)7-13(17)14-10-5-6-11-12(8-10)16(4)20(18,19)15(11)3/h5-6,8-9H,7H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCVLKSEQWZFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.